- Photoredox Imino Functionalizations of OlefinsAngewandte Chemie, 2017, 56(43), 13361-13365,
Cas no 95091-90-0 (N-methoxy-N-methylpent-4-enamide)

95091-90-0 structure
Nom du produit:N-methoxy-N-methylpent-4-enamide
Numéro CAS:95091-90-0
Le MF:C7H13NO2
Mégawatts:143.183622121811
CID:1985712
N-methoxy-N-methylpent-4-enamide Propriétés chimiques et physiques
Nom et identifiant
-
- 4-Pentenamide, N-methoxy-N-methyl-
- N-Methoxy-N-methylpent-4-enamide
- N-Methoxy-N-methyl-4-pentenamide (ACI)
- N-methoxy-N-methylpent-4-enamide
-
- Piscine à noyau: 1S/C7H13NO2/c1-4-5-6-7(9)8(2)10-3/h4H,1,5-6H2,2-3H3
- La clé Inchi: UFBLFACMCVLAON-UHFFFAOYSA-N
- Sourire: O=C(CCC=C)N(C)OC
Propriétés calculées
- Qualité précise: 143.09500
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 5
Propriétés expérimentales
- Le PSA: 29.54000
- Le LogP: 0.97240
N-methoxy-N-methylpent-4-enamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1903-0087-5g |
N-methoxy-N-methylpent-4-enamide |
95091-90-0 | 95%+ | 5g |
$624.0 | 2023-09-07 | |
Life Chemicals | F1903-0087-0.5g |
N-methoxy-N-methylpent-4-enamide |
95091-90-0 | 95%+ | 0.5g |
$197.0 | 2023-09-07 | |
Life Chemicals | F1903-0087-1g |
N-methoxy-N-methylpent-4-enamide |
95091-90-0 | 95%+ | 1g |
$208.0 | 2023-09-07 | |
Life Chemicals | F1903-0087-10g |
N-methoxy-N-methylpent-4-enamide |
95091-90-0 | 95%+ | 10g |
$874.0 | 2023-09-07 | |
Life Chemicals | F1903-0087-2.5g |
N-methoxy-N-methylpent-4-enamide |
95091-90-0 | 95%+ | 2.5g |
$416.0 | 2023-09-07 | |
TRC | N302746-100mg |
N-Methoxy-N-methylpent-4-enamide |
95091-90-0 | 100mg |
$ 50.00 | 2022-06-03 | ||
Life Chemicals | F1903-0087-0.25g |
N-methoxy-N-methylpent-4-enamide |
95091-90-0 | 95%+ | 0.25g |
$187.0 | 2023-09-07 | |
TRC | N302746-1g |
N-Methoxy-N-methylpent-4-enamide |
95091-90-0 | 1g |
$ 295.00 | 2022-06-03 | ||
TRC | N302746-500mg |
N-Methoxy-N-methylpent-4-enamide |
95091-90-0 | 500mg |
$ 210.00 | 2022-06-03 |
N-methoxy-N-methylpent-4-enamide Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 30 min, 0 °C
1.2 overnight, 0 °C → rt
1.2 overnight, 0 °C → rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt
Référence
- A new radical-ionic allylation sequenceSynlett, 2005, (2), 334-336,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Triethylamine , Isobutyl chloroformate Solvents: Dichloromethane ; 30 min, 0 °C; 10 min, 0 °C
1.2 Reagents: Triethylamine ; overnight, rt
1.2 Reagents: Triethylamine ; overnight, rt
Référence
- Preparation of spiroepoxide tetrahydrobenzotriazoles and -imidazoles useful as MetAP-II inhibitors, European Patent Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1.5 h, rt
Référence
- Two-directional synthesis as a tool for diversity-oriented synthesis: synthesis of alkaloid scaffoldsBeilstein Journal of Organic Chemistry, 2012, 8, 850-860,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Triethylamine , Isobutyl chloroformate Solvents: Dichloromethane ; 0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- A practical synthesis of (S)-cyclopent-2-enolSynlett, 2009, (17), 2801-2802,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C → rt
Référence
- Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles as Ester Enolate EquivalentsJournal of the American Chemical Society, 2010, 132(26), 8915-8917,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 24 h, rt
Référence
- Native Amides as Enabling Vehicles for Forging sp3-sp3 Architectures via Interrupted Deaminative Ni-Catalyzed Chain-WalkingJournal of the American Chemical Society, 2023, 145(7), 3869-3874,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Thionyl chloride ; 5 h, 60 °C; 60 °C → 0 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- 6,7-Benzotropolone Syntheses Based on Ring-Closing Metatheses and Four-Electron OxidationsEuropean Journal of Organic Chemistry, 2020, 2020(19), 2929-2955,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Thionyl chloride ; 5 h, 60 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- Synthesis of Polysubstituted γ-Butenolides via a Radical Pathway: Cyclization of α-Bromo Aluminium Acetals and Comparison with the Cyclization of α-Bomoesters at High TemperatureChemistry - A European Journal, 2015, 21(32), 11378-11386,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Dichloromethane ; rt → 0 °C
1.2 0 °C → rt; 4 h, rt
1.2 0 °C → rt; 4 h, rt
Référence
- Photoinduced Olefin Diamination with AlkylaminesAngewandte Chemie, 2020, 59(35), 15021-15028,
Méthode de production 11
Conditions de réaction
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; rt; 1 h, rt
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
- Enolizable β-Fluoroenones: Synthesis and Asymmetric 1,2-ReductionOrganic Letters, 2018, 20(16), 5071-5074,
Méthode de production 12
Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 2.5 h, rt
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
Référence
- Multi-site programmable functionalization of alkenes via controllable alkene isomerizationNature Chemistry, 2023, 15(7), 988-997,
Méthode de production 13
Conditions de réaction
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 0.5 h, 0 °C
1.2 0 °C; 0 °C → rt; overnight, rt
1.2 0 °C; 0 °C → rt; overnight, rt
Référence
- Gold-Catalyzed Intramolecular Aminoarylation of Alkenes: C-C Bond Formation through Bimolecular Reductive EliminationAngewandte Chemie, 2010, 49(32), 5519-5522,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 50 min, 0 °C; 0 °C → rt; 1.5 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; rt
1.3 0 °C; 0 °C → rt; 1.5 h, rt
1.4 Reagents: Water ; rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; rt
1.3 0 °C; 0 °C → rt; 1.5 h, rt
1.4 Reagents: Water ; rt
Référence
- Iron-catalyzed addition of Grignard reagents to activated vinyl cyclopropanesChemical Communications (Cambridge, 2009, (46), 7116-7118,
Méthode de production 15
Conditions de réaction
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; rt → 0 °C; 30 min, 0 °C
1.2 12 h, 25 °C
1.2 12 h, 25 °C
Référence
- Lewis Base Catalyzed, Sulfenium-ion Initiated Enantioselective, Spiroketalization CascadeJournal of Organic Chemistry, 2021, 86(21), 14250-14289,
Méthode de production 16
Conditions de réaction
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 12 h, 0 °C → rt
Référence
- Gold(I)-catalyzed highly diastereo- and enantioselective alkyne oxidation/cyclopropanation of 1,6-enynesAngewandte Chemie, 2014, 53(50), 13751-13755,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Thionyl chloride ; 5 h, 60 °C; 60 °C → rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- A Short and Efficient Synthesis of Bridgehead Mono- and Dideuteriated TropinonesEuropean Journal of Organic Chemistry, 2010, (1), 152-156,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Oxalyl chloride , Sodium hydroxide Catalysts: Dimethylformamide Solvents: Dichloromethane , Water ; 0 °C; 18 h, 0 °C
1.2 Reagents: Triethylamine ; 1 h, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Triethylamine ; 1 h, 0 °C; 0 °C → rt; 1 h, rt
Référence
- Preparation of spiroepoxide tetrahydrobenzotriazoles useful as MetAP-II inhibitors, World Intellectual Property Organization, , ,
Méthode de production 19
Conditions de réaction
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane
Référence
- The Double [3+2] Photocycloaddition Reaction2010, , ,,
Méthode de production 20
Conditions de réaction
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 45 min
1.2 overnight
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min
1.2 overnight
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min
Référence
- Ligand-assisted palladium-catalyzed C-H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidinesChemical Science, 2017, 8(5), 3586-3592,
N-methoxy-N-methylpent-4-enamide Raw materials
- 4-Pentenoic acid
- 4-pentenoyl chloride
- N,O-Dimethylhydroxylamine
- N,O-Dimethylhydroxylamine hydrochloride
N-methoxy-N-methylpent-4-enamide Preparation Products
N-methoxy-N-methylpent-4-enamide Littérature connexe
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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